3-Bromo-8-chloroquinolin-2-amine
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Overview
Description
3-Bromo-8-chloroquinolin-2-amine is a quinoline derivative, characterized by the presence of bromine and chlorine atoms at the 3rd and 8th positions, respectively, and an amine group at the 2nd position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-8-chloroquinolin-2-amine typically involves the halogenation of quinoline derivatives. One common method is the bromination of 8-chloroquinolin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-8-chloroquinolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced quinoline compounds .
Scientific Research Applications
3-Bromo-8-chloroquinolin-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-8-chloroquinolin-2-amine involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death in bacteria . The compound may also interact with other molecular pathways, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
- 8-Bromo-3-chloroquinolin-2-amine
- 3-Chloro-8-bromoquinolin-2-amine
- 3-Bromo-8-fluoroquinolin-2-amine
Uniqueness
3-Bromo-8-chloroquinolin-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms at distinct positions on the quinoline ring can result in unique interactions with molecular targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C9H6BrClN2 |
---|---|
Molecular Weight |
257.51 g/mol |
IUPAC Name |
3-bromo-8-chloroquinolin-2-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-6-4-5-2-1-3-7(11)8(5)13-9(6)12/h1-4H,(H2,12,13) |
InChI Key |
DFTOALYNVVVBGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=C(N=C2C(=C1)Cl)N)Br |
Origin of Product |
United States |
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